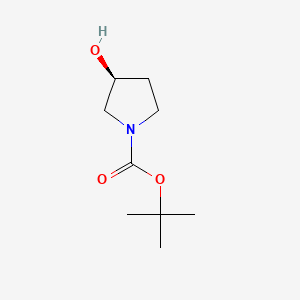

(S)-1-N-Boc-3-hydroxypyrrolidine

Vue d'ensemble

Description

(S)-1-N-Boc-3-hydroxypyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its chiral nature and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine typically involves the following steps:

Starting Material: The synthesis often begins with (S)-proline, a naturally occurring amino acid.

Protection of the Amino Group: The amino group of (S)-proline is protected using a Boc protecting group. This is achieved by reacting (S)-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Reduction: The carboxylic acid group of the protected (S)-proline is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Cyclization: The resulting alcohol undergoes cyclization to form the pyrrolidine ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The process may also be scaled up using continuous flow chemistry techniques to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-N-Boc-3-hydroxypyrrolidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions like trifluoroacetic acid (TFA).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of (S)-1-N-Boc-3-oxopyrrolidine.

Reduction: Formation of (S)-3-hydroxypyrrolidine.

Substitution: Formation of substituted pyrrolidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-1-N-Boc-3-hydroxypyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of (S)-1-N-Boc-3-hydroxypyrrolidine largely depends on its role in specific chemical reactions. As a chiral building block, it can influence the stereochemistry of the final product. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through its chiral center and functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-N-Boc-3-hydroxypyrrolidine: The enantiomer of (S)-1-N-Boc-3-hydroxypyrrolidine, differing in the configuration of the chiral center.

1-N-Boc-3-hydroxypyrrolidine: The racemic mixture containing both (S) and ® enantiomers.

1-N-Boc-3-oxopyrrolidine: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which can significantly impact the stereochemistry and biological activity of the molecules synthesized from it. This makes it a valuable compound in the development of enantiomerically pure pharmaceuticals and other chiral substances.

Activité Biologique

(S)-1-N-Boc-3-hydroxypyrrolidine, with the chemical formula CHNO and CAS number 101469-92-5, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight: 173.24 g/mol

- Melting Point: Not specified in the available literature

- Solubility: Soluble in organic solvents; stability under various pH conditions has been observed.

This compound functions primarily as a ligand for various biological targets. Its mechanism of action includes:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition is particularly relevant in the context of neuropharmacology.

- Receptor Modulation: The compound interacts with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate numerous physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects: Studies have demonstrated its potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antidepressant-like Activity: In animal models, this compound has shown efficacy in reducing depressive-like behaviors, suggesting its role in mood regulation.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Animal Models

In a study published by researchers investigating the neuroprotective effects of this compound, administration of the compound was associated with significant improvements in cognitive function and reductions in markers of neuronal damage following induced oxidative stress. The study utilized a rodent model where oxidative stress was induced through pharmacological agents, and the treatment group receiving this compound showed enhanced survival rates of neurons compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its absorption, distribution, metabolism, and excretion characteristics:

- Absorption: Rapidly absorbed when administered orally.

- Distribution: Exhibits a favorable distribution within brain tissues due to its lipophilicity.

- Metabolism: Metabolized primarily by cytochrome P450 enzymes.

- Excretion: Excreted through urine; metabolites include conjugated forms.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a relatively safe profile at therapeutic doses. However, further detailed toxicological assessments are necessary to fully understand its safety margin.

Propriétés

IUPAC Name |

tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357541 | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101469-92-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101469-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.